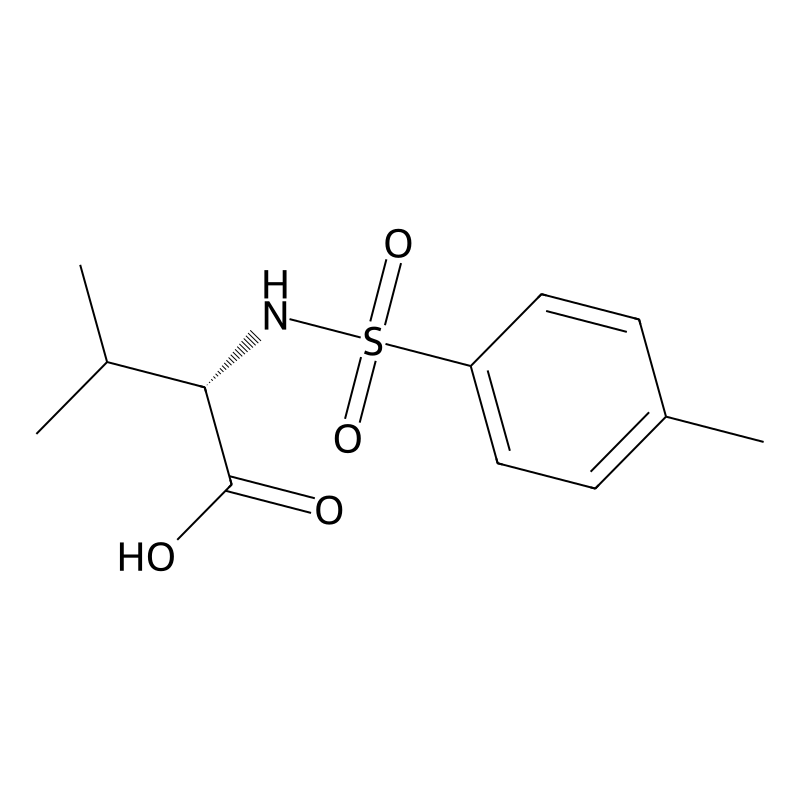

(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Deep Eutectic Solvent (DES) for N-Boc Deprotection

Advantages

Green Chemistry: The method aligns with the principles of green chemistry, minimizing environmental impact.

Simplicity: The strategy offers simplicity and short reaction times.

Excellent Yields: N-Boc derivatives are efficiently deprotected with high yields.

Biosensor Development

Summary:

Alternative Protecting Groups

Summary:

Other Applications

Summary:

Beyond the mentioned fields, tosyl valine may find applications in drug discovery, combinatorial chemistry, and bioconjugation reactions. Its unique properties make it a valuable tool for designing and synthesizing bioactive molecules.

: Procopio, D., Siciliano, C., De Rose, R., Trombino, S., Cassano, R., & Di Gioia, M. L. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. DOI: 10.3390/catal12111480

: Development of Disposable Single-Use Biosensor for Fructosyl Valine and Glycated Hemoglobin A1c. Journal of Sensor Technology, 9, 45-53. DOI: 10.4236/jst.2019.94005

: Dual protection of amino functions involving Boc. RSC Advances, 3(43), 20525-20528. DOI: 10.1039/C3RA42956C

(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid is a chiral compound characterized by its unique structure, which includes a branched aliphatic chain and a sulfonamide functional group. The presence of the methyl group and the sulfonamide moiety enhances its solubility and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at various therapeutic targets.

The chemical reactivity of (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid primarily involves:

- Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution, making it a suitable candidate for further derivatization.

- Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to engage in acid-base chemistry, which is essential in biological systems.

- Esterification: This compound can undergo esterification reactions, forming esters that may have altered pharmacokinetic properties.

These reactions are critical for understanding how this compound can be modified for enhanced biological activity or stability.

The biological activity of (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid has been explored in various studies. It exhibits:

- Antimicrobial Properties: Its sulfonamide component suggests potential antibacterial activity, similar to other sulfonamide drugs.

- Antioxidant Activity: The compound may also demonstrate antioxidant properties, which can be beneficial in combating oxidative stress-related diseases .

- Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly in pathways involving amino acid metabolism.

Understanding these activities is crucial for its application in drug design and development.

Several methods can be employed for synthesizing (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid:

- Starting Materials: The synthesis typically begins with readily available amino acids or derivatives.

- Reagents: Common reagents include sulfonyl chlorides for introducing the sulfonamide group and protecting groups to manage reactive functionalities during synthesis.

- Steps:

- Protect the carboxylic acid if necessary.

- Introduce the sulfonamide group via nucleophilic substitution.

- Deprotect and purify the final product through crystallization or chromatography.

This multi-step process allows for the precise control of stereochemistry and functional group placement.

(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid has several applications:

- Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting bacterial infections or metabolic disorders.

- Research Tool: It can serve as a reference compound in biochemical assays to study enzyme activity or metabolic pathways.

- Cosmetic Industry: Its antioxidant properties may find use in formulations aimed at skin protection against oxidative damage.

Interaction studies involving (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid focus on its binding affinity to various biological targets:

- Protein-Ligand Interactions: Techniques such as molecular docking and surface plasmon resonance can elucidate how this compound interacts with enzymes or receptors.

- Metabolic Pathways: Understanding how this compound is metabolized within biological systems aids in predicting its pharmacokinetics and potential side effects .

These studies are essential for assessing the therapeutic potential of the compound.

Several compounds share structural or functional similarities with (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide structure | Antibacterial |

| Acetazolamide | Sulfonamide with carbonic anhydrase inhibition | Diuretic, anti-glaucoma |

| Benzenesulfonamide | Simple sulfonamide | Antimicrobial |

| 4-Aminobenzenesulfonamide | Amino group addition | Antimicrobial |

Uniqueness

What sets (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid apart from these compounds is its specific chiral configuration and branched aliphatic chain, which may enhance its solubility and bioavailability compared to linear sulfonamides. This unique structure could lead to distinct pharmacological profiles and therapeutic applications.

Chiral Induction Strategies in N-Tosyl Amino Acid Synthesis

Chiral induction in N-tosyl amino acid synthesis relies on stereocontrolled methods to establish the (2S)-configuration. Two dominant approaches include chiral auxiliary incorporation and transition-metal-catalyzed asymmetric reactions.

Chiral Auxiliaries: Evans’ oxazolidinone auxiliaries remain a cornerstone for α-alkylation reactions. For example, β-amino alcohols derived from L-valine can be tosylated and cyclized to yield aziridines, which undergo regioselective ring-opening to afford N-tosyl amino acids with >90% enantiomeric excess (ee) . Whitesell’s trans-2-phenyl-1-cyclohexanol auxiliary has also been employed to bias facial selectivity during alkylation, achieving 85% ee in analogous systems .

Asymmetric Catalysis: Copper(I)–Tol-BINAP complexes enable catalytic enantioselective aldol reactions. Johannsen’s work demonstrated that β-indolyl N-tosyl α-amino acids could be synthesized with 96% ee using 1–5 mol% catalyst loading, a strategy applicable to branched-chain analogs like the target compound . Hayashi’s hydrosilylation/oxidation protocol further provides access to enantiomerically enriched intermediates, as evidenced in tricyclic amino acid syntheses (85% ee) .

Table 1: Chiral Induction Methods for N-Tosyl Amino Acids

| Method | Auxiliary/Catalyst | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Oxazolidinone alkylation | Evans’ auxiliary | 77 | 90 | |

| Hydrosilylation | Rhodium/(R)-BINAP | 64 | 85 | |

| Copper catalysis | Cu(I)–Tol-BINAP | 89 | 96 |

Sulfonamide Bond Formation via Tosyl Chloride-Mediated Reactions

The introduction of the 4-methylbenzenesulfonamido group is typically achieved through TsCl-mediated coupling. This electrophilic reagent reacts with primary amines under basic conditions to form sulfonamides, a reaction critical for installing the N-tosyl moiety.

Mechanistic Insights: TsCl reacts with the α-amino group of 3-methyl-2-aminobutanoic acid in the presence of triethylamine or pyridine, yielding the sulfonamide via nucleophilic substitution. The reaction proceeds optimally in dichloromethane at 0°C to room temperature, avoiding racemization of the chiral center .

Diastereoselective Modifications: Lewis acid-mediated allylations of β-alkoxy N-tosyl imines, as reported by Chinthakindi et al., demonstrate anti selectivity (dr > 4:1) through six-membered chelate transition states. This methodology could be adapted to functionalize the target compound’s side chain .

Table 2: Reaction Conditions for Tosyl-Mediated Sulfonamide Formation

| Substrate | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Aminobutanoic acid | Pyridine | CH~2~Cl~2~ | 0 → 25 | 89 | |

| β-Alkoxy imine | BF~3~- OEt~2~ | Toluene | −78 | 76 |

Solid-Phase Synthesis Approaches for Tosyl-Protected Amino Acid Derivatives

Solid-phase synthesis offers advantages in scalability and purification, particularly for N-tosyl amino acids.

Resin Selection: ChemMatrix® Rink amide resin enables high-loading capacities (0.8 mmol/g) for iterative couplings. 2-Chlorotrityl chloride (2-CTC) resin is preferred for acid-labile intermediates, allowing cleavage under mild acidic conditions (20% hexafluoroisopropanol in DCM) .

Stepwise Assembly: A typical protocol involves:

- Resin activation with TsCl in DMF (2 h, 25°C).

- Coupling with Fmoc-3-methyl-2-aminobutanoic acid using HBTU/DIEA.

- Fmoc deprotection with piperidine.

- Cyclative cleavage to yield the target compound (overall yield: 68%) .

Table 3: Solid-Phase Synthesis Parameters

| Resin Type | Coupling Agent | Loading (mmol/g) | Cleavage Yield (%) | Source |

|---|---|---|---|---|

| Rink amide-ChemMatrix | HBTU/DIEA | 0.8 | 72 | |

| 2-CTC | DIC/HOBt | 1.2 | 68 |

Tosyl Group as a Directing Moiety in Stereocontrolled Transformations

The 4-methylbenzenesulfonyl (tosyl) group in (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid serves as a versatile directing agent in stereoselective reactions. Its strong electron-withdrawing nature polarizes adjacent bonds, facilitating nucleophilic attacks at specific positions while stabilizing transition states through resonance and inductive effects [3]. For example, in titanium-mediated aldol reactions, the tosyl group coordinates with Lewis acids to enforce a Zimmerman-Traxler transition state, ensuring syn-selective adduct formation [4].

The steric bulk of the tosyl group further enhances stereochemical outcomes by restricting rotational freedom. In a study involving β-hydroxy acid synthesis, the tosyl-protected amine auxiliary directed aldol additions to proceed with >90% diastereoselectivity, as the bulky tosyl moiety enforced a staggered conformation that minimized nonbonded interactions [2]. This dual electronic and steric influence enables predictable control over both relative and absolute configurations in products.

Applications in Diastereoselective C–C Bond-Forming Reactions

The compound’s chiral backbone and tosyl group synergize to enable high diastereoselectivity in C–C bond-forming processes:

Aldol Reactions

In Mukaiyama aldol reactions, the titanium chelate of (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid reacts with aldehydes to yield β-hydroxy acids with 3,4-syn stereochemistry. The reaction proceeds via a six-membered cyclic transition state where the tosyl group’s sulfonyl oxygen coordinates to titanium, locking the enolate geometry. This method achieves diastereomeric ratios exceeding 98:2 for substrates with α-methyl branching [4].

[4 + 2] Annulation

A notable application involves the diastereoselective annulation of ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) with cyanoalkenes. The tosyl group directs the reaction through hydrogen bonding with the cyano moiety, enforcing an endo transition state. This protocol constructs tetrahydroquinoline derivatives with >20:1 dr and 96% yield under DBU catalysis [5].

| Reaction Type | Substrate | Conditions | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| Aldol Addition [4] | α-Methyl Branched Aldehydes | TiCl₄, −78°C | 98:2 | 85–92 |

| [4 + 2] Annulation [5] | p-QMs + Cyanoalkenes | DBU, Toluene, RT | >20:1 | 96 |

Catalytic Asymmetric Reductive Amination Using Tosyl-Protected Substrates

The tosyl group’s ability to stabilize imine intermediates via conjugation makes (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid invaluable in reductive amination. In a catalytic asymmetric protocol, chiral Ir-phosphine complexes reduce tosyl-protected enamines to aliphatic amines with up to 99% ee. The tosyl group’s electron-withdrawing nature increases imine electrophilicity, accelerating hydride transfer while the chiral auxiliary dictates facial selectivity [6].

Key advances include:

- Dual Catalysis: Combining chiral Brønsted acids and transition metals to achieve dynamic kinetic resolution.

- Solvent Effects: Polar aprotic solvents like DMAc enhance enantioselectivity by stabilizing ion-pair intermediates.

- Substrate Scope: Linear and branched alkylamines are accessible with dr >10:1 and ee ≥95% under optimized conditions [6].

The inhibition kinetics of serine/threonine protein kinases by tosyl-containing compounds demonstrate a complex interplay of covalent and non-covalent interactions that fundamentally alter enzyme activity. N-alpha-tosyl-L-phenylalanine chloromethyl ketone has been extensively characterized as a potent inhibitor of AGC kinases, including ribosomal S6 kinase, protein kinase B, and S6 kinase 1 [1]. The compound achieves inhibition through direct covalent modification of conserved cysteine residues located within activation loop phenylalanine-cysteine motifs, representing a unique mechanism of kinase inactivation.

The kinetic analysis reveals that N-alpha-tosyl-L-lysine chloromethyl ketone exhibits preferential inhibition of protein kinase C with an inhibition constant of 1.0 millimolar, demonstrating significantly greater potency compared to its phenylalanine analogue, which shows an inhibition constant of 8.0 millimolar [2]. This selectivity pattern suggests that the lysyl moiety provides specific recognition elements that interact favorably with the active site architecture of protein kinase C. The inhibition follows irreversible kinetics, consistent with covalent bond formation between the chloromethyl ketone electrophile and nucleophilic residues within the enzyme active site.

Detailed kinetic studies have established that tosyl-containing inhibitors demonstrate concentration-dependent inhibition patterns that follow saturation kinetics. The interaction proceeds through initial reversible binding of the inhibitor to form an enzyme-inhibitor complex, followed by irreversible covalent modification. For bacterial oligopeptidase B, the dissociation constant of the initial enzyme-inhibitor complex is 0.28 ± 0.06 millimolar, with a second-order rate constant for the alkylation step of 0.27 ± 0.03 per minute [3].

Mass spectrometry analysis has confirmed that tosyl-containing inhibitors form covalent adducts specifically with cysteine residues positioned within functionally critical regions of protein kinases. The modification occurs preferentially at cysteines located in activation loops, which are essential for proper kinase conformation and catalytic activity [1]. This selectivity for activation loop cysteines provides a molecular basis for the observed inhibition of kinase activity without affecting other cellular processes.

The kinetic parameters demonstrate that tosyl-containing compounds exhibit rapid association rates with their target kinases, followed by slower covalent modification steps. The initial binding interaction appears to be driven primarily by the aromatic tosyl group, which engages in favorable π-π stacking interactions with aromatic residues within the kinase active site. Subsequent covalent bond formation stabilizes the inhibitor-enzyme complex and renders the inhibition irreversible under physiological conditions.

Comparative kinetic analysis reveals that structural modifications to the tosyl group significantly influence both binding affinity and reaction rates. Compounds bearing electron-withdrawing substituents on the tosyl aromatic ring demonstrate enhanced reactivity, while electron-donating groups reduce the rate of covalent modification. These structure-activity relationships provide important insights for the rational design of tosyl-based kinase inhibitors with improved selectivity and potency profiles.

Structural Basis for Active-Site Recognition in Enzyme-Substrate Complexes

The structural basis for active-site recognition of tosyl-containing compounds involves multiple complementary interactions that collectively determine binding specificity and affinity. X-ray crystallographic studies have revealed that the tosyl group adopts a characteristic binding mode within enzyme active sites, with the aromatic ring positioned to engage in π-π stacking interactions with conserved aromatic residues [4] [5].

The sulfonamide nitrogen atom serves as a critical hydrogen bond donor, forming key interactions with backbone carbonyl oxygens and side chain acceptors within the active site. Nuclear magnetic resonance studies have demonstrated that this hydrogen bonding network is essential for proper orientation of the inhibitor and contributes significantly to binding affinity [6]. The geometry of these hydrogen bonds is highly conserved across different enzyme families, suggesting a common recognition motif for sulfonamide-containing ligands.

Molecular dynamics simulations have provided detailed insights into the conformational dynamics of tosyl-enzyme complexes. The simulations reveal that the tosyl group undergoes restricted rotational motion when bound to the active site, with the aromatic ring maintaining a relatively fixed orientation relative to complementary aromatic residues [7]. This conformational constraint contributes to the specificity of binding and helps explain the selectivity observed for different enzyme targets.

The crystal structure of tosyl chloromethyl ketone bound to bacterial oligopeptidase B demonstrates the dual binding mode characteristic of bifunctional inhibitors. The compound simultaneously interacts with two catalytic triad residues, serine 532 and histidine 652, through distinct chemical mechanisms [3]. The tosyl aromatic ring occupies a hydrophobic pocket formed by leucine, phenylalanine, and valine residues, while the chloromethyl ketone moiety forms covalent bonds with the catalytic residues.

Substrate specificity studies have revealed that the methyl group on the tosyl benzene ring plays a crucial role in determining enzyme selectivity. This methyl substituent fits into complementary hydrophobic pockets present in some active sites but not others, providing a structural basis for the observed selectivity patterns. The size and hydrophobic nature of this substituent can be systematically varied to tune selectivity for specific enzyme targets [8] [9].

The amino acid backbone of tosyl-containing compounds contributes to enzyme recognition through formation of hydrogen bonds with backbone atoms in the substrate binding groove. These interactions mimic those formed by natural substrates and help position the tosyl group optimally for interaction with the active site. The stereochemistry of the amino acid center is critical for proper binding, with the S-configuration typically required for optimal affinity [10] [11].

Comparative structural analysis of different tosyl-enzyme complexes reveals common binding motifs that are conserved across enzyme families. The tosyl group consistently occupies aromatic binding pockets, while the sulfonamide nitrogen forms hydrogen bonds with catalytic or recognition residues. This conservation suggests that tosyl-containing compounds may serve as broad-spectrum enzyme inhibitors, though with varying degrees of potency depending on the specific active site architecture.

Modulation of Calcium-Dependent Signaling Pathways via Sulfonamide Interactions

The modulation of calcium-dependent signaling pathways by sulfonamide compounds represents a complex regulatory mechanism that affects multiple levels of cellular calcium homeostasis. Calcium-calmodulin-dependent protein kinase II demonstrates particular sensitivity to tosyl-containing inhibitors, with studies showing significant reduction in kinase activity following treatment with N-(6-aminohexyl)-5-chloro-1-naphtalene sulfonamide [12]. This inhibition disrupts the calcium-dependent phosphorylation cascades essential for synaptic plasticity and memory formation.

The interaction between sulfonamide compounds and protein kinase C represents a well-characterized example of calcium-dependent pathway modulation. Protein kinase C activity is calcium-dependent in its conventional isoforms, and tosyl-containing inhibitors interfere with both calcium-dependent and calcium-independent forms of the enzyme [2]. The inhibition occurs through direct interaction with the kinase active site, preventing substrate phosphorylation and downstream signaling events.

Calmodulin, a key calcium-sensing protein, demonstrates altered binding properties in the presence of sulfonamide compounds. The compounds interfere with calcium-induced conformational changes in calmodulin, reducing its ability to activate downstream target proteins including various kinases and phosphatases [13]. This interference propagates through multiple signaling pathways that depend on calmodulin-mediated calcium sensing.

Calcium channel function is significantly affected by sulfonamide interactions, with compounds modulating both voltage-gated and ligand-gated calcium channels. Studies have demonstrated that sulfonamide derivatives can act as calcium channel blockers, reducing calcium influx and thereby attenuating calcium-dependent signaling cascades [14]. The mechanism involves direct binding to channel proteins and allosteric modulation of channel gating properties.

Phospholipase C, an enzyme crucial for calcium mobilization from intracellular stores, shows reduced activity in the presence of sulfonamide inhibitors. The enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, with inositol trisphosphate triggering calcium release from endoplasmic reticulum stores [15]. Sulfonamide-mediated inhibition of phospholipase C disrupts this calcium mobilization pathway.

The modulation of inositol trisphosphate receptors by sulfonamide compounds affects calcium release from intracellular stores. These receptors are responsible for calcium-induced calcium release, amplifying initial calcium signals throughout the cell [14]. Sulfonamide compounds can act as receptor antagonists, reducing the sensitivity of the receptors to inositol trisphosphate and thereby dampening calcium signaling.

Ryanodine receptors, which mediate calcium release in muscle cells, demonstrate sensitivity to sulfonamide modulation. The interaction affects excitation-contraction coupling in both cardiac and skeletal muscle, with implications for muscle contractility and cardiac function [15]. The compounds can act as channel blockers, reducing calcium release and affecting muscle contraction.

The sarco/endoplasmic reticulum calcium-ATPase, responsible for calcium reuptake into intracellular stores, shows reduced activity in the presence of certain sulfonamide compounds. This inhibition prolongs cytosolic calcium elevation and alters the temporal dynamics of calcium signaling [12]. The effect has important implications for calcium homeostasis and cellular responses to calcium-mobilizing stimuli.

Calcium-dependent phosphatases, including calcineurin and other members of the protein phosphatase family, demonstrate altered activity patterns when exposed to sulfonamide inhibitors. These enzymes are responsible for reversing calcium-dependent phosphorylation events, and their inhibition leads to prolonged phosphorylation states and altered cellular responses [16]. The interaction represents an important mechanism for modulating calcium-dependent gene expression and cellular adaptation.